Sulfonoglycolipid

Description

Properties

CAS No. |

109430-50-4 |

|---|---|

Molecular Formula |

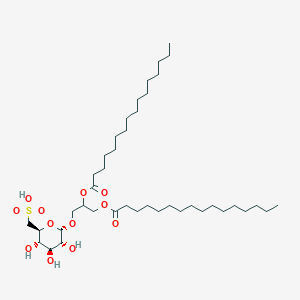

C41H78O12S |

Molecular Weight |

795.1 g/mol |

IUPAC Name |

[(2S,3S,4S,5R,6S)-6-[2,3-di(hexadecanoyloxy)propoxy]-3,4,5-trihydroxyoxan-2-yl]methanesulfonic acid |

InChI |

InChI=1S/C41H78O12S/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-36(42)50-31-34(32-51-41-40(46)39(45)38(44)35(53-41)33-54(47,48)49)52-37(43)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h34-35,38-41,44-46H,3-33H2,1-2H3,(H,47,48,49)/t34?,35-,38-,39+,40-,41+/m1/s1 |

InChI Key |

RVUUQPKXGDTQPG-PINKXYAGSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CO[C@@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(COC1C(C(C(C(O1)CS(=O)(=O)O)O)O)O)OC(=O)CCCCCCCCCCCCCCC |

Synonyms |

SQDP glyceride sulfoquinovosyl dipalmitoyl glyceride |

Origin of Product |

United States |

Occurrence and Distribution of Sulfonoglycolipids

Phylogenetic Distribution Across Domains of Life

The phylogenetic distribution of sulfonoglycolipids highlights their importance in photoautotrophic organisms and their less common, yet notable, occurrence in certain heterotrophic life forms.

Sulfonoglycolipids in Photosynthetic Organisms (Plants, Algae, Cyanobacteria)

Sulfonoglycolipids are widely found in photosynthetic organisms, including plants, algae, and cyanobacteria wikipedia.orgoup.comontosight.ai. They are considered major components of the thylakoid membranes in these organisms wikipedia.orgoup.comnih.gov. In higher plants, SQDG typically constitutes about 5% of the total acyl lipid content in leaves, while in certain algae, it can be a major lipid component, reaching up to 29% of total lipids scholarsresearchlibrary.com. Cyanobacteria, considered the progenitors of chloroplasts, also contain SQDG in their thylakoid membranes oup.comoup.comwikipedia.org. The presence and importance of SQDG in these organisms are linked to their photosynthetic machinery and adaptation to environmental conditions, such as phosphate (B84403) deficiency oup.comnih.govresearchgate.net.

| Organism Group | Examples | Typical SQDG Content (% of total lipids) | Key Location | References |

| Plants | Higher plants (leaves) | ~5% | Thylakoid membranes | scholarsresearchlibrary.com |

| Algae | Various marine and green algae | Up to 29% | Thylakoid membranes | scholarsresearchlibrary.comresearchgate.netresearchgate.net |

| Cyanobacteria | Thermosynechococcus elongatus, Stigonema, Scytonema | Variable, major component | Thylakoid membranes | oup.comoup.comwikipedia.orgnih.gov |

Sulfonoglycolipids in Marine Invertebrates (e.g., Sea Urchins)

While primarily associated with photosynthetic organisms, sulfonoglycolipids have also been reported in marine invertebrates, such as sea urchins researchgate.netresearchgate.net. Research on sea urchins has explored the role of glycolipids, including SQDG, in processes like larval settlement and metamorphosis researchgate.net. Although the specific functions and distribution within sea urchins are less extensively documented compared to photosynthetic organisms, their presence suggests potential ecological or biological roles in these marine animals.

Sulfonoglycolipids in Microorganisms (e.g., Bacteria, Diatoms)

Beyond cyanobacteria, other microorganisms, including certain bacteria and diatoms, also contain sulfonoglycolipids nih.govlipidmaps.orgscholaris.ca. SQDG has been surprisingly found in the bacteroid forms of Bradyrhizobium Japonicum, a plant symbiont, where this plant glycolipid is rarely found in bacteria researchgate.net. Diatoms, a type of algae, are known to contain SQDG as well scholaris.ca. Interactions between diatoms and bacteria, potentially mediated by organic molecules, are an area of ongoing research cleanstreamsriversandlakes.orgmpg.denih.govifremer.fr. The presence of sulfonoglycolipids in these diverse microbial groups indicates a broader phylogenetic distribution than solely within photosynthetic eukaryotes.

| Organism Group | Examples | Notes | References |

| Bacteria | Bradyrhizobium Japonicum, Purple sulfur and non-sulfur bacteria | Found in bacteroid forms; associated with photosynthetic membranes | wikipedia.orgresearchgate.net |

| Diatoms | Various species | Contain SQDG | scholaris.ca |

Tissue and Subcellular Localization of Sulfonoglycolipids

The localization of sulfonoglycolipids within organisms provides insights into their functions, particularly their association with membranes.

Thylakoid Membrane Enrichment of Sulfoquinovosyldiacylglycerol (SQDG)

A defining characteristic of SQDG distribution in photosynthetic organisms is its significant enrichment in the thylakoid membranes oup.comnih.govfrontiersin.org. Thylakoid membranes are the site of the light-dependent reactions of photosynthesis in chloroplasts and cyanobacteria ontosight.aiwikipedia.org. SQDG, along with galactolipids (monogalactosyldiacylglycerol and digalactosyldiacylglycerol) and phosphatidylglycerol, are major lipid components of these membranes oup.comnih.govfrontiersin.org. SQDG contributes to the anionic lipid content of the thylakoid membrane, which is important for maintaining membrane structure and function, as well as the activity of photosynthetic complexes like Photosystem II and ATP synthase researchgate.netfrontiersin.orgnih.govresearchgate.net.

| Compound | Primary Subcellular Localization in Photosynthetic Organisms | Role in Thylakoid Membrane | References |

| SQDG | Thylakoid membranes | Anionic lipid, structural support, protein association, PSII function, ATP synthase association | oup.comresearchgate.netnih.govfrontiersin.orgnih.govresearchgate.net |

Membrane Localization in Non-Photosynthetic Organisms

While most information on sulfonoglycolipid localization pertains to photosynthetic membranes, their presence in non-photosynthetic organisms suggests localization in other cellular membranes. In marine invertebrates like sea urchins, where they have been identified, they are likely associated with cellular membranes relevant to their specific biological roles, such as those involved in recognition processes researchgate.net. In certain bacteria, including halophilic archaebacteria like Halobacterium salinarum, sulfated lipids, including sulfated triglycoside lipids, are found in the purple membrane, associated with the protein bacteriorhodopsin researchgate.net. Studies on other glycolipids in non-photosynthetic eukaryotic cells, such as glycosphingolipids in human neutrophils, have shown localization in various cellular membranes, including the plasma membrane and intracellular granules, indicating diverse membrane associations for different glycolipid classes nih.gov. While specific details on this compound localization in all non-photosynthetic organisms are limited in the provided context, their lipid nature strongly implies membrane association.

| Organism Group | Examples | Potential Localization | Notes | References |

| Marine Invertebrates | Sea Urchins | Cellular membranes involved in recognition processes | Less detailed information available on specific membrane types. | researchgate.net |

| Archaebacteria | Halobacterium salinarum | Purple membrane | Associated with bacteriorhodopsin. | researchgate.net |

| Non-photosynthetic Plastid-containing Organisms | Apicomplexa parasites (e.g., Toxoplasma gondii) | Plastid membranes (inner and outer envelope membranes) | Plastids in non-photosynthetic organisms contain lipids. | nih.govuit.no |

Biosynthesis and Metabolic Pathways of Sulfonoglycolipids

Enzymatic Machinery of Sulfonoglycolipid Biosynthesis

The core pathway for SQDG biosynthesis involves two key enzymatic steps, catalyzed by UDP-sulfoquinovose synthase (SQD1) and sulfoquinovosyldiacylglycerol synthase (SQD2 or SqdX). oup.comwikipedia.orgbiorxiv.orgmdpi.com

The first committed step in SQDG biosynthesis is catalyzed by UDP-sulfoquinovose synthase, encoded by the SQD1 gene in plants and sqdB in cyanobacteria. oup.comwikipedia.orgbiorxiv.orgmdpi.comoup.comoup.com This enzyme is localized in the chloroplast stroma and is responsible for synthesizing the activated sugar nucleotide, UDP-sulfoquinovose (UDP-SQ). oup.comuniprot.org The reaction involves the condensation of UDP-glucose and sulfite (B76179). oup.commdpi.comoup.com

SQD1 is a member of the short-chain dehydrogenase/reductase (SDR) enzyme superfamily and requires NAD⁺ as a tightly bound cofactor. oup.compnas.org The crystal structure of Arabidopsis thaliana SQD1 has been determined, revealing its binding sites for NAD⁺ and UDP-glucose. pnas.org The enzyme's activity is sensitive to sulfite concentration, with concentrations above 100 µM showing inhibition in Arabidopsis thaliana SQD1. uniprot.org Studies have shown that recombinant SQD1 proteins exhibit UDP-SQ synthase activity. oup.com In spinach, native SQD1 may interact with ferredoxin-dependent glutamate (B1630785) synthase, suggesting a potential link to sulfur metabolism. oup.com

The reaction catalyzed by SQD1 can be summarized as:

UDP-glucose + Sulfite → UDP-sulfoquinovose + H₂O

The second step in SQDG biosynthesis is the transfer of the sulfoquinovose moiety from UDP-sulfoquinovose to a diacylglycerol (DAG) acceptor molecule. This reaction is catalyzed by sulfoquinovosyldiacylglycerol synthase, encoded by the SQD2 gene in plants and sqdX in cyanobacteria. oup.comwikipedia.orgbiorxiv.orgmdpi.comoup.comasm.org SQD2 is localized to the inner envelope membrane of the chloroplast. publish.csiro.au

This enzyme is a glycosyltransferase that forms the glycosidic bond between the sulfoquinovose headgroup and the sn-3 position of diacylglycerol, releasing UDP. wikipedia.orgmdpi.com The diacylglycerol can be derived from either the prokaryotic or eukaryotic lipid synthesis pathways, both contributing to the pool of DAG available for SQDG synthesis in plants. publish.csiro.aupnas.org

The reaction catalyzed by SQDG synthase is:

UDP-sulfoquinovose + Diacylglycerol → Sulfoquinovosyldiacylglycerol + UDP

In some bacteria, like Rhodobacter sphaeroides, alternative pathways involving different enzymes (SqdA, SqdB, SqdC, SqdD) have been identified for SQDG formation, including a pathway potentially involving sulfoquinovosyl dihydroxyacetone. biorxiv.org

Regulation of this compound Biosynthesis

The biosynthesis of sulfonoglycolipids is subject to complex regulation, allowing organisms to adapt to changing environmental conditions, particularly nutrient availability.

The expression levels of genes involved in SQDG biosynthesis, such as SQD1 and SQD2, are regulated at the transcriptional level. Research indicates that the expression of these genes can be significantly elevated under specific environmental stresses, such as low-phosphorus conditions. publish.csiro.auresearchgate.net For instance, in rice, the expression of OsSQD1 is highly expressed in lateral roots under both phosphate-sufficient and -deficient conditions. mdpi.comnih.gov The mutation of OsSQD1 can lead to the upregulation of sulfur metabolism genes and downregulation of phosphorus metabolism genes upon phosphate (B84403) deficiency. oup.com

While transcriptional regulation appears to be a primary control point, post-transcriptional mechanisms may also play a role in fine-tuning the activity or stability of the enzymes involved, although detailed research findings on this aspect are less extensively documented in the provided sources.

Environmental factors, especially the availability of nutrients like sulfur and phosphorus, significantly modulate this compound biosynthesis. SQDG plays a critical role in phosphate homeostasis in photosynthetic organisms. oup.comresearchgate.netmdpi.comnih.gov Under conditions of phosphate deprivation, organisms can replace phospholipids (B1166683), which contain phosphorus, with non-phosphorus lipids like galactolipids and SQDG to maintain membrane integrity and function. oup.compublish.csiro.auresearchgate.netmdpi.com This substitution mechanism is crucial for survival in phosphate-limited environments. The molecular mechanism involves the upregulation of genes for SQDG synthesis (sqdB in cyanobacteria or UGP3/SQD1/SQD2 in algae and plants) under low-phosphorus conditions. researchgate.netresearchgate.net

The response to sulfur deprivation varies among organisms. In some green algae, such as Chlamydomonas reinhardtii, SQDG can be degraded under sulfur starvation to serve as a source of sulfur for protein synthesis. wikipedia.orgresearchgate.netplos.org This suggests a role for SQDG as a sulfur reserve. However, in other organisms like certain cyanobacteria, SQDG stability is maintained under sulfur-limiting conditions, and genes involved in its biosynthesis may even be downregulated, leading to reduced synthesis. researchgate.netplos.org This highlights species-specific strategies for acclimation to sulfur-starvation stress. plos.org

Integration of this compound Metabolism with Cellular Pathways

This compound metabolism is integrated with other cellular pathways, particularly those involved in carbohydrate, lipid, and sulfur metabolism. The biosynthesis requires precursors from these pathways: UDP-glucose from carbohydrate metabolism, diacylglycerol from glycerolipid synthesis, and sulfite from sulfur metabolism. oup.comwikipedia.orgmdpi.comoup.compublish.csiro.au

The supply of UDP-glucose to the chloroplast for SQDG synthesis has been a subject of research, with potential mechanisms including import from the cytosol or de novo synthesis within the chloroplast. oup.com The diacylglycerol backbone is provided by the interconnected prokaryotic and eukaryotic lipid synthesis pathways. publish.csiro.aupnas.org

SQDG metabolism is also linked to membrane remodeling processes, especially during nutrient stress. The substitution of phospholipids by SQDG under phosphate deprivation demonstrates a direct integration with phospholipid metabolism and membrane lipid homeostasis. oup.compublish.csiro.auresearchgate.netmdpi.com This dynamic change in membrane lipid composition is essential for maintaining the structural and functional integrity of photosynthetic membranes. publish.csiro.auresearchgate.net

While the primary focus is on biosynthesis, it's worth noting that SQDG can be degraded through a process called sulfoglycolysis in some bacteria, allowing for the utilization of sulfoquinovose. wikipedia.orgwikipedia.org This catabolic pathway represents another aspect of this compound metabolism and its integration with central metabolic routes.

The interaction of SQDG with membrane proteins, such as those in the photosynthetic machinery (e.g., photosystem II and ATP synthase), also highlights its functional integration within the thylakoid membrane environment. wikipedia.orgresearchgate.net These interactions can influence the stability and activity of these protein complexes. wikipedia.orgresearchgate.net

Connections to Primary Metabolism (e.g., Carbohydrate Metabolism)

This compound biosynthesis is intimately linked with primary metabolism, particularly carbohydrate metabolism, as the sugar headgroup is derived from central metabolic intermediates. In plants, the biosynthesis of SQDG is proposed to begin with UDP-glucose, a key intermediate in carbohydrate metabolism nih.gov. A proposed pathway involves the formation of UDP-4-ketoglucose-5-ene from UDP-glucose, followed by the addition of sulfite or its metabolic equivalent nih.gov. This highlights a direct link where a product of carbohydrate metabolism (UDP-glucose) serves as a precursor for this compound synthesis nih.gov.

Another connection lies in the glycerol (B35011) backbone of the diacylglycerol portion of sulfonoglycolipids like SQDG. Glycerol-3-phosphate (G3P), derived from glycolysis (a core carbohydrate metabolic pathway), is a precursor for the synthesis of phosphatidic acid, which is subsequently converted into diacylglycerol researchgate.netuomustansiriyah.edu.iq. This diacylglycerol then combines with the sulfoquinovose headgroup to form SQDG. Thus, intermediates from carbohydrate metabolism, such as UDP-glucose and G3P, are channeled into the biosynthesis of sulfonoglycolipids.

In bacteria, such as Alistipes finegoldii, sulfonolipid biosynthesis is postulated to be similar to the sphingolipid biosynthetic pathway, which also has connections to primary metabolism nih.gov. The first step in this pathway involves the condensation of cysteate (3-sulfo-alanine) with acyl-ACP, catalyzed by the enzyme SulA nih.gov. Cysteate is an amino acid derivative, linking sulfonolipid biosynthesis to amino acid metabolism, a primary metabolic process. Acyl-ACP is a product of fatty acid synthesis, another fundamental primary metabolic pathway nih.gov.

Here is a table summarizing the connections between this compound biosynthesis and primary metabolism:

| Primary Metabolic Pathway | Intermediate/Precursor | Role in this compound Biosynthesis | Organisms |

| Carbohydrate Metabolism | UDP-glucose | Sugar headgroup precursor (e.g., for SQDG) | Plants nih.gov |

| Carbohydrate Metabolism (Glycolysis) | Glycerol-3-phosphate (G3P) | Glycerol backbone precursor | Plants researchgate.netuomustansiriyah.edu.iq |

| Amino Acid Metabolism | Cysteate (3-sulfo-alanine) | Headgroup component (e.g., for capnine-based sulfonolipids) | Bacteria nih.gov |

| Fatty Acid Synthesis | Acyl-ACP | Acyl chain precursor | Bacteria nih.gov |

Interactions with Secondary Metabolic Pathways

While sulfonoglycolipids are often considered specialized lipids, their metabolic pathways can interact with or be influenced by secondary metabolic pathways. Secondary metabolites are typically organic compounds not directly involved in the growth, development, or reproduction of an organism but often play roles in ecological interactions, defense, and adaptation youtube.comlibretexts.orgresearchgate.net.

Research suggests that environmental factors and stress conditions, which are known to influence secondary metabolism, can also impact the composition and levels of sulfonoglycolipids longdom.orglongdom.orgmdpi.com. For instance, studies on the halophyte Sesuvium portulacastrum showed alterations in this compound composition in response to abiotic stresses longdom.orglongdom.org. This suggests a potential interplay where environmental signals trigger changes in both primary and secondary metabolism, indirectly affecting this compound profiles researchgate.netmdpi.com.

Furthermore, some sulfonoglycolipids themselves can exhibit bioactivities that are characteristic of secondary metabolites, such as antibacterial or antiviral properties oup.commdpi.com. This functional overlap suggests a potential link or co-regulation between the pathways producing these bioactive lipids and other secondary metabolic pathways involved in defense or signaling researchgate.netuniversiteitleiden.nl. For example, a this compound isolated from Sargassum wightii showed antibacterial activity against X. oryzae pv. oryzae mdpi.com. While the direct biosynthetic interaction between the this compound pathway and other secondary metabolic pathways producing antimicrobial compounds in this organism is not explicitly detailed in the provided texts, the co-occurrence of such activities points towards a potential regulatory or functional connection.

The biosynthesis of secondary metabolites often draws upon intermediates from primary metabolism creative-proteomics.comnih.gov. Given that this compound biosynthesis also utilizes primary metabolic precursors, there could be competition for shared resources or regulatory mechanisms that coordinate the flux of these precursors into different pathways depending on the organism's needs and environmental conditions nih.gov.

Biological Roles and Functions of Sulfonoglycolipids

Structural and Functional Roles in Membranes

Sulfonoglycolipids contribute significantly to the structural integrity and functional properties of biological membranes, especially the thylakoid membranes in photosynthetic organisms. ontosight.ai

Maintenance of Thylakoid Membrane Integrity and Function

SQDG is a crucial lipid component of thylakoid membranes, which are the site of the light-dependent reactions of photosynthesis. ontosight.aiwikipedia.orgbyjus.com These membranes form interconnected sacs within chloroplasts and cyanobacteria, organized into stacks called grana and connecting stromal lamellae. byjus.comwikipedia.org The proper structure and integrity of these membranes are essential for efficient photosynthesis. biorxiv.org Research indicates that SQDG is involved in maintaining the structural and functional integrity of the photosynthetic machinery within thylakoid membranes in various organisms, including cyanobacteria, green algae, and higher plants. researchgate.net Studies on SQDG-deficient mutants in organisms like Thermosynechococcus elongatus have shown that while phosphatidylglycerol (PG), another anionic lipid, can partly compensate for the absence of SQDG, SQDG is required for the full functioning of photosystem II (PSII). oup.comnih.gov Depletion of SQDG can lead to slightly decreased growth rates and impaired PSII activity under normal conditions, with more severe effects under phosphate-limiting conditions. oup.com Furthermore, the absence of SQDG in these mutants can affect the formation of PSI trimers and PSII dimers and perturb energy transfer in phycobilisomes. oup.com

Influence on Membrane Fluidity and Permeability

The lipid composition of a membrane significantly influences its fluidity and permeability. libretexts.orgnumberanalytics.comconductscience.com Membrane fluidity refers to the ease with which molecules can move within the membrane, while permeability relates to the ability of substances to pass across the membrane barrier. conductscience.com Factors such as temperature, the presence of saturated or unsaturated fatty acid tails in lipids, and the presence of molecules like cholesterol (in eukaryotes) affect these properties. libretexts.orgnumberanalytics.comaatbio.com While the specific influence of SQDG on thylakoid membrane fluidity and permeability is an area of ongoing research, the saturation level of fatty acyl chains in lipids, including sulfonoglycolipids like SQDG, is known to contribute to the homeostasis of membrane fluidity and permeability. longdom.orglongdom.org A higher degree of fatty acid unsaturation generally increases membrane fluidity, while saturation decreases it. libretexts.orgconductscience.com

Roles in Photosynthesis and Electron Transport

Sulfonoglycolipids are intimately involved in the process of photosynthesis, particularly in the regulation of electron transport and the stabilization of key protein complexes. ontosight.ai

Regulation of Photosynthetic Electron Transport Chain

The photosynthetic electron transport chain, located within the thylakoid membrane, involves a series of protein complexes including Photosystem II (PSII), the cytochrome b6f complex, and Photosystem I (PSI), along with mobile electron carriers like plastoquinone (B1678516) and plastocyanin. nih.govusp.br This chain facilitates the transfer of electrons, ultimately leading to the production of ATP and NADPH, which are used for carbon fixation. nih.govusp.br The activity of this electron transport chain is tightly regulated to adapt to changing environmental conditions. nih.gov While the precise mechanisms by which SQDG directly regulates the photosynthetic electron transport chain are still being elucidated, its presence and anionic nature within the thylakoid membrane are essential for the optimal functioning of key complexes like PSII. nih.gov Depletion of SQDG has been shown to partially impair PSII activity by affecting secondary quinone (QB) exchange at the acceptor site. nih.gov This suggests a role for SQDG in facilitating efficient electron transfer within PSII.

Stabilization of Pigment-Protein Complexes

Photosynthesis relies on the efficient capture of light energy by pigment-protein complexes, such as the photosystems and light-harvesting complexes, embedded within the thylakoid membrane. nih.govnih.govableweb.org These complexes bind chlorophylls (B1240455) and carotenoids and transfer excitation energy to the reaction centers. nih.gov Maintaining the stability and proper assembly of these complexes is crucial for photosynthetic efficiency. nih.gov SQDG has been found to be closely associated with certain membrane proteins within the thylakoid membrane. wikipedia.org In some cases, these interactions, potentially electrostatic in nature due to the anionic head group of SQDG, can be quite strong. wikipedia.org Research suggests that SQDG plays a role in stabilizing these pigment-protein complexes. For example, SQDG has been shown to protect chloroplast CF0-CF1 ATPase against cold inactivation. wikipedia.org Information regarding the interaction between SQDG and the Rieske protein in cytochrome b6f structures also exists, suggesting a role in the turnover and assembly of subunits within this complex. wikipedia.org Furthermore, SQDG's presence is important for the proper formation and stability of PSII dimers and PSI trimers. oup.comresearchgate.net

Cellular and Molecular Functions (General)

Sulfonoglycolipids participate in several fundamental cellular and molecular processes, impacting enzyme activities, viral interactions, and processes like angiogenesis and proliferation. core.ac.ukacs.orgresearchgate.net

Modulation of Enzyme Activities (e.g., DNA Polymerase, Telomerase)

Sulfonoglycolipids have been shown to modulate the activity of key enzymes involved in nucleic acid metabolism. Specific inhibitory effects have been observed against DNA polymerase and telomerase. core.ac.ukacs.org DNA polymerases are crucial for DNA replication and repair, while telomerase is an enzyme that maintains the ends of chromosomes (telomeres) and is often reactivated in cancer cells to enable unlimited proliferation. patsnap.comnih.govmdpi.comnobelprize.org The inhibition of these enzymes by sulfonoglycolipids suggests a potential role in regulating cell growth and division, particularly in the context of diseases characterized by uncontrolled cell proliferation. core.ac.ukacs.orgresearchgate.net Research indicates that certain sulfonoglycolipids can act as potent inhibitors of calf and rat DNA polymerases. sapmed.ac.jp

Interactions with Viral Replication Mechanisms

Sulfonoglycolipids have demonstrated interactions with viral replication mechanisms, exhibiting antiviral activities against certain viruses. core.ac.ukresearchgate.netmdpi.comdntb.gov.ua Studies have reported the antiviral activity of sulfolipids from marine algae against Herpes Simplex Virus type 1 (HSV-1) and HSV-2. core.ac.ukmdpi.comresearchgate.net The potential mechanism of action may involve the interaction of the negatively charged sulfate (B86663) group with positively charged viral protein sites, which could interfere with viral processes such as entry or replication. researchgate.netresearchgate.net For instance, glycolipids isolated from the brown alga Dilophys fasciola were shown to block viral infectivity by interacting with the HSV-1 glycoprotein. mdpi.comresearchgate.net

Table 1: Antiviral Activity of Algal Sulfolipids against HSV-1

| Source Algae Species | IC50 (µg/mL) |

| Various marine algae species | 18.75 to 70.2 core.ac.uk |

| Dilophys fasciola | 10 (Glycolipid extract) researchgate.net |

| Osmundaria obtusiloba | 42 (SQDG) mdpi.com |

Note: IC50 represents the half maximal inhibitory concentration, indicating the concentration of the substance required to inhibit a biological process by half.

Influence on Angiogenesis and Proliferation Processes

Sulfonoglycolipids have been implicated in influencing angiogenesis and proliferation processes. acs.orgresearchgate.net Angiogenesis, the formation of new blood vessels, is a vital process in growth and development but also plays a crucial role in the progression and metastasis of tumors. creative-diagnostics.commednexus.org Proliferation refers to the increase in cell number through cell division. frontiersin.org Some sulfonoglycolipids have shown inhibitory effects on angiogenesis and cell proliferation, suggesting their potential in modulating these processes. acs.orgresearchgate.net Their anticancer properties have been noted, indicating a possible role in preventing human cancer disorders. acs.orgresearchgate.net

Immunological Functions of Sulfonoglycolipids

Sulfonoglycolipids also play roles in modulating immune responses. nih.govajpbp.complos.orgbiocev.eu The immune system is a complex network of cells and molecules that protect the body from pathogens and diseases. ajpbp.combiocev.eu Immunomodulation involves the regulation of immune cell activity to either enhance or suppress the immune response. ajpbp.com

Modulation of Immune Cell Activity

Sulfonoglycolipids can modulate the activity of immune cells. nih.govplos.orgbiocev.eu For example, sulfatide, a type of mammalian sulfoglycolipid, has been identified as an endogenous ligand of L-selectin, a cell adhesion molecule involved in leukocyte trafficking and inflammation. nih.govnih.gov Studies in cerebroside sulfotransferase (CST)-deficient mice, which lack sulfatide and seminolipid, have shown ameliorated L-selectin-dependent monocyte infiltration in a model of renal interstitial inflammation, indicating sulfatide's role in inflammatory cell recruitment. nih.govnih.gov This suggests that sulfonoglycolipids can influence immune cell migration and the inflammatory response.

Role in Immune Checkpoint Inhibition Pathways

Research is exploring the potential involvement of sulfonoglycolipids in immune checkpoint inhibition pathways. physiology.orgmdpi.comnih.govnih.govcancer.gov Immune checkpoints are crucial regulators of the immune system, acting as "brakes" to prevent an overactive immune response that could damage healthy tissues. mdpi.comcancer.govclatterbridgecc.nhs.uk Cancer cells can exploit these checkpoints to evade immune surveillance. mdpi.comnih.gov Immune checkpoint inhibitors are a class of immunotherapies that block these pathways, allowing the immune system to attack cancer cells. mdpi.comcancer.gov While direct extensive data on sulfonoglycolipids specifically acting as immune checkpoint inhibitors is still emerging, the broader field of immunomodulation by lipids and glycolipids is an active area of research. dntb.gov.uaajpbp.comnih.govkeystonesymposia.org Some studies have investigated the effects of checkpoint inhibition on drug-specific T-cell responses, including responses related to sulfonamides, which share a sulfur-containing group with sulfonoglycolipids, highlighting the relevance of sulfur-containing compounds in immune modulation. nih.gov Further research is needed to fully elucidate the specific roles of sulfonoglycolipids in directly influencing immune checkpoint pathways.

Influence on Host Defense Mechanisms

Sulfonoglycolipids, particularly sulfoquinovosyldiacylglycerols (SQDGs), have demonstrated various biological activities that influence host defense mechanisms. These activities include effects on inflammation, antiviral responses, and potentially antimicrobial functions.

Research indicates that sulfonoglycolipids can exhibit anti-inflammatory activity. For instance, a sulfonoglycolipid identified as 1,2-di-O-palmitoyl-3-O-(6-sulfoquinovopyranosyl)-glycerol, isolated from Salsola imbricata, has shown inhibitory biological activities against inflammation. acs.org Another study on Sargassum vulgare, a brown seaweed, highlighted the anti-inflammatory activities of isolated SQDGs. nih.gov Furthermore, a pilot study investigating the effects of Sulglycotide, a sialoglycoprotein that may contain this compound components or interact with related pathways, in patients with Helicobacter pylori-positive chronic gastritis observed a reduced number of inflammatory cells and an increase in gland volume after treatment, suggesting a decrease in inflammatory infiltrate. nih.gov

Beyond anti-inflammatory effects, sulfonoglycolipids have also shown antiviral properties. SQDGs isolated from various marine algae, such as the red seaweed Osmundaria obtusiloba and the microalga Spirula platensis, have exhibited potent antiviral activities against Herpes Simplex Virus type 1 (HSV-1) and HSV-2. nih.gov A study on sulfolipids from different algal species reported remarkable antiviral activity against HSV-1, with IC50 values ranging from 18.75 to 70.2 µg mL–1. csic.es

While the direct antimicrobial activity of sulfonoglycolipids against bacteria and fungi is an area of ongoing research, some studies on marine algae extracts, which contain sulfonoglycolipids among other compounds, have shown antimicrobial effects. mdpi.comdntb.gov.ua For example, extracts from Dictyota ciliolata, which contains this compound 27, have demonstrated antimicrobial potential. mdpi.comdntb.gov.ua The host defense system itself involves complex mechanisms, including innate and adaptive immunity, utilizing cells like phagocytes, lymphocytes (B and T cells), and antigen-presenting cells such as dendritic cells to combat pathogens and maintain homeostasis. news-medical.netnih.govebsco.comroswellpark.orgwikipedia.orgpitt.edu Sulfonoglycolipids' influence on inflammation and viral replication suggests an interaction with these intricate defense pathways. acs.orgnih.govnih.govcsic.es

Detailed research findings on the influence of sulfonoglycolipids on specific immune cell functions or signaling pathways are still being elucidated. However, the observed reduction in inflammatory markers and inhibition of viral activity point towards a role in modulating the host's response to infection and inflammation. acs.orgnih.govnih.govcsic.es

Summary of Selected Research Findings on Sulfonoglycolipids and Host Defense

| Source Organism / Compound | Biological Activity | Specific Observation | Reference |

| Salsola imbricata (1,2-di-O-palmitoyl-3-O-(6-sulfoquinovopyranosyl)-glycerol) | Anti-inflammatory | Inhibitory activity against inflammation. | acs.org |

| Sargassum vulgare (SQDGs) | Anti-inflammatory, Antiviral | Highlighted anti-inflammatory activities; Antiviral activity against HSV-1 and HSV-2. | nih.gov |

| Osmundaria obtusiloba (SQDG) | Antiviral | Potent anti-HSV-1 and HSV-2 activities. | nih.gov |

| Spirula platensis (SQDG) | Antiviral | Anti-HSV-1 activity. | nih.gov |

| Various Algal Species (Sulfolipids/SQDGs) | Antiviral | Remarkable antiviral activity against HSV-1 (IC50 ranging from 18.75 to 70.2 µg mL–1). | csic.es |

| Sulglycotide (in H. pylori+ chronic gastritis) | Reduced Inflammation | Reduced number of inflammatory cells and increased gland volume observed in a pilot study. | nih.gov |

| Dictyota ciliolata (this compound 27) | Antimicrobial Potential | Extracts containing this compound have shown antimicrobial potential. | mdpi.comdntb.gov.ua |

Interactive Data Table: Antiviral Activity of Algal Sulfolipids against HSV-1

(Note: This is a representation of an interactive table. In a live environment, this table would be sortable and potentially filterable.)

| Algal Species | Sulfolipid Type (if specified) | IC50 against HSV-1 (µg/mL) | Reference |

| Various Algal Species | Sulfolipids / SQDGs | 18.75 - 70.2 | csic.es |

| Spirula platensis | SQDG | Data not explicitly listed in snippet, but activity mentioned | nih.gov |

| Sargassum vulgare | SQDG | Data not explicitly listed in snippet, but activity mentioned | nih.gov |

| Osmundaria obtusiloba | SQDG | Data not explicitly listed in snippet, but activity mentioned | nih.gov |

Analytical Methodologies for Sulfonoglycolipid Research

Extraction and Purification Techniques for Sulfonoglycolipids

Extracting sulfonoglycolipids from biological matrices typically involves using solvent systems that can effectively solubilize these polar lipids. A common approach involves homogenizing the biological material and extracting lipids with organic solvents or mixtures. For instance, extraction with 90% aqueous ethanol (B145695) under reflux has been used for lichenized basidiomycetes. oup.com The resulting lipid-containing extracts are then often subjected to chromatographic procedures for initial separation and purification. oup.com

Sequential organic extractions are frequently employed to isolate polar glycolipids. oup.com Following extraction, crude lipid extracts can be partitioned, for example, using the Folch method, to enrich for glycolipids in the lower phase. mdpi.comnih.govscielo.br Further purification often involves column chromatography. DEAE-Sepharose chromatography has been used for the initial fractionation of lipid extracts, allowing for rapid elution. oup.comnih.gov Subsequent purification steps may involve silicic acid column chromatography, eluting with gradients of increasing methanol (B129727) concentration in chloroform (B151607) to separate different lipid classes. oup.commdpi.comnih.gov Droplet Counter-Current Chromatography (DCCC) in combination with silica (B1680970) gel column chromatography has also been reported for isolating sulfonoglycolipids. thieme-connect.comscispace.com

Spectroscopic Approaches for Structural Elucidation

Spectroscopic methods, particularly Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), are indispensable for determining the chemical structure of isolated sulfonoglycolipids. oup.comnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (1D and 2D: 1H, 13C, HSQC, TOCSY)

NMR spectroscopy provides detailed information about the connectivity and arrangement of atoms within a sulfonoglycolipid molecule. Both one-dimensional (1D) and two-dimensional (2D) NMR techniques are routinely applied. nih.gov

1D NMR: ¹H NMR and ¹³C NMR spectra provide characteristic signals for protons and carbon atoms in the molecule, respectively. These spectra help in identifying different functional groups and structural moieties, such as fatty acid chains, glycerol (B35011) backbones, and sugar rings. oup.comnih.govnih.govresearchgate.net

2D NMR: Two-dimensional NMR experiments are crucial for establishing through-bond and through-space correlations between nuclei, which aids in piecing together the molecular structure.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon atoms to which they are directly attached (¹H-¹³C correlations). HSQC is particularly useful for differentiating CH, CH₂, and CH₃ groups and is considered an ideal experiment for analyzing glycosylglycerides due to its characteristic fingerprint for these structures. oup.comnih.govresearchgate.net

TOCSY (Total Correlation Spectroscopy): TOCSY reveals correlations between all protons within a coupled spin system, such as those within a sugar ring or glycerol moiety. This helps in identifying and assigning signals to specific spin systems. oup.comnih.govresearchgate.net ¹H,¹H correlation spectroscopy (COSY) is also used to indicate the configuration of protons present in the carbohydrate ring. oup.comnih.gov

NMR examination of sulfonoglycolipids is often performed on the native compounds rather than acetylated derivatives. oup.comnih.gov HMQC and TOCSY data can serve as fingerprints for the detection of glycosylacylglycerides and sulfonoglycolipids. oup.com

Mass Spectrometry (MS and MS/MS, ESI-MS, GC-MS, LC-MS)

Mass spectrometry provides information about the molecular weight of sulfonoglycolipids and their fragmentation patterns, which are essential for confirming the molecular formula and elucidating structural details, particularly the composition of fatty acyl chains. oup.comnih.govnih.govresearchgate.netdntb.gov.uaresearchgate.net

ESI-MS (Electrospray Ionization Mass Spectrometry): ESI-MS is a soft ionization technique well-suited for analyzing polar molecules like sulfonoglycolipids. nih.govshimadzu.com It typically produces pseudomolecular ions, such as [M+H]⁺ or [M-H]⁻, and can be performed in both positive and negative ion modes. oup.comnih.gov ESI-MS is useful for characterizing molecular ions and determining the sequence of groups within the molecules. oup.com Tandem MS (MS/MS) experiments can provide fragmentation data by selecting a parent ion and fragmenting it further, yielding daughter ions that give insights into the molecule's substructures. mdpi.comresearchgate.net

GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is primarily used for the analysis of volatile compounds. While sulfonoglycolipids themselves are generally not volatile, GC-MS is valuable for analyzing the fatty acid composition after hydrolysis and derivatization (e.g., methanolysis to form fatty acid methyl esters). oup.comnih.govacs.org

LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS combines the separation power of liquid chromatography with the detection capabilities of mass spectrometry. nih.govwikipedia.org This hyphenated technique is powerful for analyzing complex mixtures containing sulfonoglycolipids, allowing for their separation and subsequent mass analysis. nih.govwikipedia.org LC-MS is suitable for polar compounds and offers a wider range of applications compared to GC-MS. shimadzu.com

ESI-MS has been used to identify sulfonoglycolipids, with characteristic positive ions observed at specific m/z values. oup.com GC-MS analysis of methanolysis products has confirmed the presence and composition of fatty acids esterified to the glycerol backbone of sulfonoglycolipids. oup.comacs.org

Chromatographic Separations and Quantification of Sulfonoglycolipids

Chromatographic techniques are fundamental for separating sulfonoglycolipids from complex biological extracts and for their subsequent detection and quantification.

Thin Layer Chromatography (TLC)

Thin Layer Chromatography (TLC) is a simple, rapid, and cost-effective technique often used for the initial separation and analysis of lipid extracts, including sulfonoglycolipids. oup.commdpi.comscielo.brijpsjournal.comannamalaiuniversity.ac.in TLC is performed on plates coated with a stationary phase, typically silica gel. oup.comijpsjournal.comannamalaiuniversity.ac.in Lipid extracts are spotted onto the plate, and a mobile phase (solvent system) is allowed to migrate up the plate by capillary action, separating compounds based on their polarity and interaction with the stationary phase. ijpsjournal.comannamalaiuniversity.ac.in

Various solvent systems can be used for TLC separation of sulfonoglycolipids, such as mixtures of chloroform, methanol, acetic acid, and water, or chloroform, methanol, and water in different proportions. oup.commdpi.com Glycolipids on TLC plates can be visualized using sprays that react with carbohydrates, such as orcinol-H₂SO₄, followed by heating. oup.commdpi.comscielo.br TLC can be used to monitor the progress of purification steps and to assess the purity of isolated fractions. oup.commdpi.comscielo.br High-Performance Thin Layer Chromatography (HPTLC) is an enhanced version of TLC offering improved resolution and the possibility of quantitative analysis. annamalaiuniversity.ac.ingsconlinepress.com

High-Performance Liquid Chromatography (HPLC, Prep-HPLC)

High-Performance Liquid Chromatography (HPLC) is a more powerful chromatographic technique used for both analytical separation and preparative purification of sulfonoglycolipids. researchgate.netnih.gov HPLC offers higher resolution, faster separation times, and greater sensitivity compared to traditional column chromatography or TLC. scispace.comijpsjournal.com Preparative HPLC (Prep-HPLC) is used to isolate larger quantities of purified compounds.

HPLC separates compounds based on their interaction with a stationary phase as they are carried through a column by a pressurized liquid mobile phase. ijpsjournal.com The choice of stationary phase and mobile phase composition is crucial for achieving effective separation of sulfonoglycolipids, which are polar lipids. HPLC can be coupled with various detectors, including UV/Vis detectors or mass spectrometers (LC-MS), for detection and quantification. nih.govwikipedia.orgijpsjournal.com

HPLC methods have been developed for the quantitative analysis of sulfonoglycolipids, such as sulfoquinovosyldiacylglyceride (SQDG), in biological samples. nih.gov This allows for the determination of the concentration of specific sulfonoglycolipids in complex matrices. nih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Fatty Acid Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique widely used for the analysis of fatty acid composition in lipids, including sulfonoglycolipids. This method allows for the separation, identification, and quantification of individual fatty acids esterified to the lipid backbone. To be analyzed by GC-MS, fatty acids, which are relatively polar and non-volatile, must first be converted into more volatile derivatives, commonly fatty acid methyl esters (FAMEs) nih.gov.

The process typically involves extracting lipids from the sample using methods like the Bligh and Dyer method dkfz.de. The extracted lipids are then subjected to transesterification, where the fatty acid chains are cleaved from the lipid backbone and converted into FAMEs using a reagent such as methanolic HCl or boron trifluoride in methanol nih.govdkfz.de. These FAMEs are then injected into a gas chromatograph, where they are separated based on their boiling points and interactions with the stationary phase in the capillary column nih.goveuropa.eu.

Upon elution from the GC column, the separated FAMEs enter the mass spectrometer. Electron ionization (EI) is a common ionization method in GC-MS for fatty acid analysis, providing characteristic fragmentation patterns that aid in the identification of individual fatty acids europa.eu. Negative chemical ionization (NCI) GC-MS, often coupled with pentafluorobenzyl bromide derivatization, offers high sensitivity for the quantitative analysis of fatty acids nih.govlipidmaps.org. The mass spectrometer detects the ions produced, generating a mass spectrum for each eluting compound. By comparing the retention times and mass spectra to those of known fatty acid standards, the different fatty acids present in the this compound can be identified and their relative or absolute abundances determined nih.goveuropa.eulipidmaps.org.

Studies on sulfonoglycolipids from sources like marine algae have utilized GC-MS to characterize their fatty acid profiles. For instance, analysis of sulfoquinovosyldiacylglycerols (SQDGs), a type of this compound, from the red alga Osmundaria obtusiloba indicated the presence of exclusively saturated fatty acids based on NMR data, which complements GC-MS findings by the absence of double bond signals mdpi.com. Another study on SQDGs from the red alga Porphyra crispata identified palmitic acid (C16:0), eicosapentaenoic acid (C20:5), arachidonic acid (C20:4), oleic acid (C18:1), and stearic acid (C18:0) as the main fatty acids researchgate.net.

A typical workflow for fatty acid analysis of sulfonoglycolipids by GC-MS might involve:

Lipid extraction from the biological source.

Hydrolysis of sulfonoglycolipids to release fatty acids.

Derivatization of fatty acids to FAMEs or other volatile derivatives.

GC-MS analysis of the derivatives.

Identification and quantification of fatty acids based on retention times and mass spectra, often using internal standards for quantification nih.govlipidmaps.org.

This approach provides crucial information about the acyl chain composition of sulfonoglycolipids, which is vital for understanding their physical properties and biological functions.

Biophysical Techniques for Membrane Interaction Studies

Sulfonoglycolipids, being amphiphilic molecules, interact significantly with biological membranes. Investigating these interactions at a fundamental level often employs various biophysical techniques, frequently utilizing model membrane systems to simplify the complexity of natural biological membranes researchgate.netnih.gov.

Model Membrane Systems (e.g., Liposomes, Supported Lipid Bilayers)

Model membrane systems are simplified representations of biological membranes that allow for controlled studies of lipid-lipid and lipid-protein interactions. Liposomes and supported lipid bilayers (SLBs) are two commonly used model systems in this compound research dkfz.demdpi.combilkent.edu.tr.

Liposomes are spherical vesicles composed of one or more lipid bilayers enclosing an aqueous core nih.govmalvernpanalytical.com. They can be prepared with varying lipid compositions, sizes, and lamellarity (number of bilayers), mimicking different aspects of cellular membranes nih.govmalvernpanalytical.com. Sulfonoglycolipids can be incorporated into liposomes during their preparation, allowing researchers to study how their presence affects membrane properties such as fluidity, phase behavior, and permeability. Changes in liposome (B1194612) size and shape upon interaction with other molecules can be monitored using techniques like light scattering nih.govmalvernpanalytical.com. Functional studies, such as the transport of molecules across the bilayer, can also be performed using liposomes, often employing fluorescence-based assays bilkent.edu.trnih.gov.

Supported lipid bilayers (SLBs) consist of a lipid bilayer deposited on a solid support, typically a smooth surface like glass or mica nih.govnih.gov. SLBs provide a stable, planar membrane system that is accessible to various surface-sensitive techniques. They are often formed by the fusion of liposomes onto the support surface mdpi.comnih.gov. SLBs are valuable for studying the structural organization and dynamics of lipids within the bilayer, as well as their interactions with proteins or other molecules mdpi.comnih.gov. The solid support allows for the use of techniques that require a stable, flat interface.

Both liposomes and SLBs offer advantages for studying this compound interactions. Liposomes provide a more native-like environment with curvature, while SLBs offer stability and suitability for techniques requiring a flat surface. The choice of model system depends on the specific research question being addressed.

Fluorescence Spectroscopy (e.g., Anisotropy, FCS, FRET)

Fluorescence spectroscopy techniques are powerful tools for probing the dynamics and interactions of molecules in membranes, including sulfonoglycolipids, often within the context of model membrane systems dkfz.de. These techniques rely on the intrinsic fluorescence of certain molecules or the incorporation of fluorescent probes into the system.

Fluorescence Anisotropy (FA), also known as fluorescence polarization, measures the rotational mobility of a fluorescent molecule nih.govbmglabtech.com. When a fluorescent probe incorporated into a membrane is excited with polarized light, the emitted light will also be polarized if the probe remains stationary during its fluorescence lifetime. If the probe rotates, the emitted light becomes depolarized. By measuring the degree of depolarization (anisotropy), information about the probe's rotational correlation time can be obtained, which is sensitive to the viscosity and fluidity of its environment, such as a lipid bilayer nih.govbmglabtech.complos.org. Changes in membrane fluidity induced by the presence or interaction of sulfonoglycolipids can be investigated using fluorescent probes that partition into the lipid bilayer.

Fluorescence Correlation Spectroscopy (FCS) is a technique that analyzes the fluctuations in fluorescence intensity in a small observation volume biorxiv.org. These fluctuations are caused by molecules diffusing into and out of the volume. FCS provides information about the concentration, diffusion coefficient, and aggregation state of fluorescently labeled molecules biorxiv.org. When applied to model membranes containing fluorescently labeled sulfonoglycolipids or interacting molecules, FCS can quantify their lateral diffusion within the bilayer and detect the formation of larger aggregates or domains.

Förster Resonance Energy Transfer (FRET) is a non-radiative energy transfer process that occurs between two fluorescent molecules, a donor and an acceptor, when they are in close proximity (typically within 1-10 nm) nih.govpicoquant.com. The efficiency of FRET is highly dependent on the distance between the donor and acceptor. By labeling sulfonoglycolipids or molecules that interact with them with appropriate FRET pairs, researchers can study molecular proximity, binding events, and conformational changes within the membrane nih.govplos.orgpicoquant.com. Time-resolved FRET measurements can provide even more detailed information about distance distributions and dynamics nih.gov.

These fluorescence techniques, often used in combination, provide valuable insights into the localization, mobility, and interactions of sulfonoglycolipids within lipid bilayers and their influence on membrane properties.

Atomic Force Microscopy (AFM)

Atomic Force Microscopy (AFM) is a high-resolution scanning probe microscopy technique that can be used to image surfaces at the nanoscale, including supported lipid bilayers nih.govoxinst.com. AFM operates by scanning a sharp tip attached to a cantilever across the sample surface. The forces between the tip and the sample surface cause the cantilever to deflect, and this deflection is detected and used to create a topographic image of the surface oxinst.comnih.gov.

For studying this compound-containing membranes, AFM can provide detailed information about the membrane morphology, including the formation of lipid domains or aggregates induced by the presence of sulfonoglycolipids nih.gov. It can visualize the surface topography of supported lipid bilayers with high resolution nih.govmedsci.org.

Beyond imaging, AFM can also be used to probe the mechanical properties of membranes and to study molecular interactions through force spectroscopy oxinst.commedsci.org. By functionalizing the AFM tip with a molecule that interacts with sulfonoglycolipids, researchers can measure the adhesion forces between the tip and the membrane surface, providing insights into the strength and specificity of molecular recognition events medsci.org. This is particularly relevant for studying interactions between sulfonoglycolipids and proteins or other ligands.

AFM is a versatile tool that complements other biophysical techniques by providing direct visualization of membrane structures and allowing for the measurement of mechanical properties and specific molecular interactions at the nanoscale.

Synthetic and Chemo Enzymatic Strategies for Sulfonoglycolipid Production

Chemical Synthesis Approaches for Sulfonoglycolipid Analogs

Chemical synthesis provides a versatile route to access this compound analogs, allowing for the systematic modification of different parts of the molecule to explore structure-activity relationships. This approach often involves the coupling of pre-synthesized carbohydrate and lipid building blocks, followed by the introduction of the sulfonate group.

Stereoselective Glycosylation Methods (e.g., Koenigs-Knorr Condensation, Trichloroacetimidate (B1259523) Methodology)

A key step in the chemical synthesis of sulfonoglycolipids is the formation of the glycosidic bond between the carbohydrate and the lipid or glycerol (B35011) backbone. Stereoselective glycosylation methods are essential to control the anomeric configuration (alpha or beta) of this linkage, which significantly impacts the biological activity of the resulting glycolipid.

The Koenigs-Knorr condensation is a classical method for synthesizing glycosides, involving the reaction of a glycosyl halide (such as a bromide or chloride) with an alcohol in the presence of a silver or mercury salt promoter. numberanalytics.comresearchgate.netumsl.edu This reaction, first reported in 1901, has been a cornerstone in carbohydrate chemistry and has undergone significant modifications to improve efficiency and stereoselectivity. numberanalytics.com For this compound synthesis, this method can be applied to couple a suitably protected sulfoquinovose donor (the sulfonate-containing sugar found in many sulfonoglycolipids) with a lipid or glycerol acceptor. researchgate.net Controlling the stereochemistry in Koenigs-Knorr reactions, particularly for synthesizing 1,2-cis glycosides, remains an area of ongoing research. umsl.edu Recent studies have explored cooperative catalyst systems to improve stereoselectivity. umsl.edu

The trichloroacetimidate methodology is another powerful stereoselective glycosylation technique. It involves activating a protected sugar with trichloroacetonitrile (B146778) to form a glycosyl trichloroacetimidate donor, which then reacts with an acceptor alcohol in the presence of an acid catalyst. This method often offers advantages in terms of reactivity and stereocontrol compared to glycosyl halides. numberanalytics.comresearchgate.net It has been successfully applied in the synthesis of various glycolipids, including precursors for sulfonoglycolipids. researchgate.net The stereochemical outcome can be influenced by the choice of catalyst, solvent, and protecting groups on the sugar donor.

Derivatization for Structure-Activity Relationship Studies

Chemical synthesis allows for the systematic modification of different parts of the this compound structure, including the fatty acid chains, the glycerol backbone, and the sulfoquinovose headgroup. This derivatization is crucial for conducting structure-activity relationship (SAR) studies to understand how structural changes influence biological properties. rsc.orgmdpi.com By synthesizing a library of analogs with variations in chain length, saturation, branching, or modifications to the sulfonate group or glycosidic linkage, researchers can identify key structural features responsible for observed activities. rsc.orgresearchgate.netnih.gov

SAR studies often involve synthesizing a series of compounds with targeted modifications and then evaluating their biological activity in relevant assays. mdpi.com For example, variations in the fatty acid chains of sulfoquinovosyldiacylglycerols (SQDGs), a common class of sulfonoglycolipids, have been synthesized to investigate their effects on activities such as DNA polymerase inhibition or antineoplastic properties. researchgate.net These studies provide valuable insights for the rational design of more potent and selective this compound-based agents. rsc.orgcollaborativedrug.com

Enzymatic and Chemo-Enzymatic Synthesis of Sulfonoglycolipids

Enzymatic and chemo-enzymatic approaches offer attractive alternatives or complements to purely chemical synthesis, often providing higher stereo- and regioselectivity under milder reaction conditions. creative-biolabs.com These methods leverage the catalytic power of enzymes, such as glycosidases and glycosyltransferases, to form glycosidic bonds and introduce modifications. mdpi.comnih.gov

Utilizing Glycosidases and Glycosyltransferases (e.g., α-D-Glucosidase, Microbial Endoglycosidases)

Glycosyltransferases are enzymes that naturally catalyze the formation of glycosidic bonds by transferring a sugar moiety from an activated donor (usually a nucleotide sugar) to an acceptor molecule. mdpi.comnih.govsigmaaldrich.com These enzymes are highly specific for both the sugar donor and the acceptor, as well as the type of glycosidic linkage formed. nih.govsigmaaldrich.comnih.gov While the direct enzymatic synthesis of the sulfoquinovose headgroup and its attachment to a lipid has been explored in biological systems, utilizing isolated or recombinant glycosyltransferases in vitro for this compound synthesis can be challenging due to the availability and cost of activated sulfoquinovose donors.

Glycosidases, which naturally hydrolyze glycosidic bonds, can also be employed in synthetic reactions by reversing the equilibrium or through transglycosylation reactions. creative-biolabs.commdpi.com Engineered glycosidases, known as glycosynthases, have been developed to overcome the hydrolytic activity and favor synthesis. creative-biolabs.commdpi.com Some studies have explored the use of glycosidases, such as α-D-glucosidase, for the chemo-enzymatic synthesis of sulfoquinovosylacylglycerols. researchgate.net For instance, α-D-glucosidase activity from the mollusc Aplysia fasciata has been utilized in a chemo-enzymatic procedure for the stereoselective synthesis of α-6-sulfoquinovosyl-1,2-O-diacylglycerols. researchgate.net Microbial endoglycosidases are also valuable tools in chemo-enzymatic synthesis, particularly for transferring larger glycan structures. mdpi.com

Chemo-enzymatic strategies combine chemical steps for the synthesis of precursors or modification of the lipid portion with enzymatic steps for glycosylation or introduction of the sulfonate group. This hybrid approach can leverage the strengths of both methodologies to achieve efficient and selective synthesis of complex sulfonoglycolipids and their analogs. nih.govresearchgate.netfrontiersin.orgrsc.orgnih.gov

Pathway and Protein Engineering for Enhanced Biosynthesis

Understanding the natural biosynthetic pathways of sulfonoglycolipids in organisms like plants and bacteria is crucial for developing strategies to enhance their production through metabolic engineering and synthetic biology. jipb.netfrontiersin.orgnih.gov Pathway engineering involves modifying or optimizing existing metabolic pathways in a host organism to increase the yield of the target compound or to produce novel analogs. frontiersin.orgprinceton.edu This can involve overexpressing key enzymes, blocking competing pathways, or introducing heterologous genes encoding enzymes from other organisms. nih.govprinceton.edu

Protein engineering techniques, such as directed evolution and rational design, can be applied to modify the enzymes involved in this compound biosynthesis to improve their activity, specificity, or stability. betterenzyme.comuoc.grcroucher.org.hkbiocompare.com For example, engineering glycosyltransferases or enzymes involved in the sulfonation step could lead to more efficient synthesis or the production of modified sulfonoglycolipids. rsc.orgnih.gov Directed evolution involves introducing random mutations into an enzyme gene and selecting for variants with desired properties, while rational design utilizes structural and mechanistic information to guide targeted mutations. uoc.grbiocompare.com

Development of Artificial Biosynthetic Pathways for Sulfonoglycolipids

Synthetic biology approaches aim to design and construct novel biological systems, including artificial biosynthetic pathways, for the production of valuable compounds that may not have natural pathways or are difficult to obtain through traditional methods. dtu.dknih.govrsc.org The development of artificial biosynthetic pathways for sulfonoglycolipids involves identifying and assembling a set of enzymes that can convert simple precursors into the target molecule within a host organism. dtu.dk This can involve borrowing enzymes from different natural pathways or engineering enzymes with novel activities. frontiersin.orgdtu.dk

Designing artificial pathways requires a deep understanding of enzyme mechanisms, metabolic flux, and cellular regulation. princeton.edu Computational tools and high-throughput screening methods are often employed in the design-build-test cycle of synthetic biology to optimize the pathway and host organism for efficient production. croucher.org.hkresearchgate.net While the de novo design of a complete artificial pathway for a complex molecule like a this compound is challenging, progress in synthetic biology and metabolic engineering is opening new avenues for the sustainable production of natural products and their analogs. jipb.netnih.govrsc.orgplos.org

Evolutionary Significance of Sulfonoglycolipids

Evolutionary Conservation Across Photosynthetic Lineages

The presence of sulfoquinovosyldiacylglycerol (SQDG) is a highly conserved feature across oxygenic photosynthetic organisms, including higher plants, mosses, ferns, algae, and most photosynthetic bacteria, particularly cyanobacteria. chinbullbotany.comresearchgate.netnih.gov This widespread distribution suggests an early evolutionary origin, likely predating the divergence of these lineages. The core biosynthetic pathway for the sulfoquinovose headgroup appears to be evolutionarily conserved, with similar genes like sqdB found in bacteria, cyanobacteria, and Arabidopsis thaliana. asm.org This conservation points to the fundamental importance of SQDG for the photosynthetic process itself.

While the initial steps in synthesizing the sulfoquinovose headgroup show high conservation, the enzymes involved in the final assembly of SQDG, specifically the glycosyltransferases, may exhibit variations across different photosynthetic organisms. asm.org This suggests that while the need for SQDG was conserved, different evolutionary paths might have been taken to integrate it into the diacylglycerol backbone in various organisms. The presence of SQDG in the photosynthetic membranes, alongside galactolipids like monogalactosyldiacylglycerol (B12364196) (MGDG) and digalactosyldiacylglycerol (B1163852) (DGDG), is a consistent characteristic of the photosynthetic apparatus across these diverse groups. nih.govtandfonline.comresearchgate.net These lipids collectively constitute a large proportion (80-90%) of photosynthetic membrane lipids and are essential for the structural and functional integrity of the thylakoid membranes where light-dependent reactions of photosynthesis occur. nih.govtandfonline.com

Adaptive Roles in Environmental Stress Response and Acclimation

Sulfonoglycolipids, particularly SQDG, play crucial adaptive roles in enabling photosynthetic organisms to cope with various environmental stresses. The content and fatty acid composition of SQDG can change significantly in response to stress conditions. biopolymers.org.ua

One of the most well-documented adaptive roles of SQDG is in response to phosphate (B84403) (Pi) limitation. Under conditions of phosphate deficiency, photosynthetic organisms can increase the synthesis of SQDG and decrease the levels of phosphorus-containing lipids, such as phosphatidylglycerol (PG). chinbullbotany.comresearchgate.netresearchgate.net This lipid remodeling strategy allows organisms to conserve limited phosphate resources while maintaining the necessary anionic lipid environment within the thylakoid membranes, which is crucial for the proper function of the photosynthetic machinery, especially Photosystem II (PSII). researchgate.netresearchgate.net SQDG and PG are the primary anionic lipids in thylakoids and are, to some extent, mutually substitutable in maintaining the negative charge required for membrane integrity and protein function. researchgate.netresearchgate.net

Beyond phosphate starvation, SQDG is also implicated in responses to other abiotic stresses, including salt stress and temperature stress. High levels of SQDG have been associated with increased salt tolerance in plants. mdpi.commdpi.com Changes in the fatty acid composition of SQDG, such as alterations in the degree of unsaturation, can also contribute to membrane fluidity homeostasis under temperature fluctuations. researchgate.net In dehydrated cyanobacteria, SQDG can become a prominent membrane lipid, highlighting its potential role in desiccation tolerance. researchgate.netresearcher.life

SQDG molecules participate in adaptation reactions by acting as regulators, protectors, and stabilizing agents for various protein complexes within the photosynthetic membranes, including cytochrome oxidase, CF1-ATPase, and the D1/D2 dimers of PSII. biopolymers.org.ua This protective role is vital for maintaining photosynthetic efficiency under unfavorable conditions.

| Organism Type | Stress Condition | Observed SQDG Change | Effect on Organism | Source |

|---|---|---|---|---|

| Higher Plants, Algae, Cyanobacteria | Phosphate Limitation | Increase | Compensates for PG deficiency, maintains anionic membrane environment, conserves phosphate. | chinbullbotany.comresearchgate.netresearchgate.net |

| Plants | Salt Stress | Increase (often) | Associated with increased salt tolerance. | mdpi.commdpi.com |

| Photosynthetic Tissues | Oxidative Stress | Changes in content and acyl composition | Part of general and specific stress response. | biopolymers.org.ua |

| Non-photosynthetic Tissues | Stress Action | Quantitative changes and acyl composition shifts | May be connected with negative charge domination for lipoprotein complex stabilization. | biopolymers.org.ua |

| Cyanobacteria | Dehydration/Desiccation | Becomes prominent lipid | Implicated in desiccation tolerance. | researchgate.netresearcher.life |

| Photosynthetic Organisms | Temperature Stress | Acyl composition shifts | Contributes to membrane fluidity homeostasis. | researchgate.net |

Co-evolution with Associated Biological Systems

The conserved presence and crucial functions of sulfonoglycolipids in photosynthetic membranes suggest a long history of co-evolution with the associated biological systems, particularly the photosynthetic apparatus and lipid metabolic pathways. The intricate association of SQDG with various protein complexes in photosynthetic membranes, such as CF0-CF1 ATPase, LHCⅡ-apoproteins, and D1/D2 heterodimers, indicates a co-evolutionary relationship where the lipid structure and the protein complexes evolved together to optimize photosynthetic efficiency. chinbullbotany.com

The biosynthesis of SQDG involves specific enzymes, and the conservation of genes like sqdB across diverse photosynthetic organisms points to a shared evolutionary origin for this metabolic pathway. asm.org However, variations in other genes involved in the final steps of SQDG synthesis suggest that while the core function was conserved, the specific enzymatic machinery might have diversified during evolution. asm.org

Furthermore, the ability of SQDG to partially compensate for PG deficiency under phosphate limitation highlights a co-evolutionary adaptation in lipid metabolism, where alternative non-phosphorus lipids can fulfill essential roles in membrane structure and function when phosphate is scarce. chinbullbotany.comresearchgate.netresearchgate.net This metabolic flexibility is a significant adaptive advantage in environments where nutrient availability fluctuates.

The presence of sulfonoglycolipids has also been noted in non-photosynthetic organisms, such as in the bacteroid forms of Bradyrhizobium Japonicum, sponges, and starfish, although they are less common in bacteria outside of photosynthetic species. researchgate.net This broader, albeit less frequent, occurrence might suggest instances of horizontal gene transfer or convergent evolution in specific ecological contexts, potentially related to symbiotic relationships or specific environmental pressures. For example, the presence of a sulfonoglycolipid with Na, K-ATPase inhibitory activity in a diatom symbiont isolated from a larger foraminifera suggests a potential role in symbiotic interactions. thieme-connect.com

The breakdown of SQDG by bacteria through specific catabolic pathways, such as sulfoglycolysis, is also indicative of co-evolutionary processes, where microorganisms have evolved mechanisms to utilize the sulfur and carbon stored in SQDG, playing a role in global biogeochemical cycles. researcher.life

The co-evolutionary dynamics extend to the interactions between photosynthetic organisms and their environment, where the ability to adjust membrane lipid composition, including SQDG levels, is essential for adaptation to harsh conditions. nih.gov This adaptive capacity, shaped by co-evolution with environmental factors, contributes to the resilience and survival of photosynthetic organisms in diverse ecological niches.

Q & A

Basic Research Questions

Q. What are the standard methodologies for isolating sulfonoglycolipids (SGLs) from natural sources, and how do extraction protocols vary across organisms?

- Methodological Answer : Isolation typically involves solvent extraction (e.g., chloroform-methanol mixtures) followed by column chromatography (silica gel, ion-exchange). Protocols vary based on organism type:

- Algae/cyanobacteria : Use sonication to disrupt rigid cell walls, followed by phase partitioning .

- Lichens/fungi : Enzymatic pretreatment (cellulase) enhances lipid recovery .

- Validation : Confirm purity via TLC with iodine vapor staining and compare values to standards.

Q. Which analytical techniques are essential for characterizing sulfonoglycolipid structures?

- Methodological Answer :

- Mass spectrometry (MS) : MALDI-TOF MS or ESI-MS identifies molecular ions (e.g., [M-H]) and fragmentation patterns for acyl chain analysis .

- NMR : - and -NMR resolve sugar moieties (e.g., 6-sulfo-α-D-quinovopyranosyl) and glycerol backbone linkages .

- FTIR : Confirms sulfonate groups via S=O stretching (~1250 cm) .

Q. How do researchers validate the biological activity of sulfonoglycolipids in preliminary assays?

- Methodological Answer :

- Antiviral : Plaque reduction assays (e.g., HSV-1) with dose-response curves (IC calculation) .

- Anti-inflammatory : Measure TNF-α/IL-6 suppression in LPS-stimulated macrophages via ELISA .

- Controls : Include lipid-free extracts and commercial inhibitors (e.g., dexamethasone) to rule out matrix effects.

Advanced Research Questions

Q. How can contradictory data on this compound bioactivity across studies be systematically addressed?

- Methodological Answer :

- Source variability : Compare SGL profiles from phylogenetically diverse organisms (e.g., Chondria crassicaulis vs. Porphyridium purpureum) to identify structure-activity trends .

- Experimental design : Standardize cell lines (e.g., RAW 264.7 for inflammation) and normalize lipid concentrations by dry weight .

- Meta-analysis : Use PRISMA guidelines to aggregate data from >10 studies, focusing on effect sizes and heterogeneity metrics (I) .

Q. What strategies optimize the synthesis of this compound analogs for structure-function studies?

- Methodological Answer :

- Chemoenzymatic synthesis : Use Arabidopsis SQD1/SQD2 enzymes for regioselective sulfonation of glycolipid precursors .

- Acyl chain variation : Incorporate unsaturated or branched chains via Steglich esterification; assess impact on membrane interaction via surface plasmon resonance (SPR) .

- Validation : Compare synthetic analogs to natural isolates using circular dichroism (CD) for stereochemical consistency.

Q. How should researchers design experiments to elucidate the mechanistic pathways of this compound-mediated bioactivity?

- Methodological Answer :

- Transcriptomics : Perform RNA-seq on treated cells (e.g., cancer lines) and apply KEGG pathway enrichment to identify dysregulated targets (e.g., NF-κB, MAPK) .

- Molecular docking : Simulate SGL interactions with viral envelope proteins (e.g., SARS-CoV-2 spike) using AutoDock Vina; validate via SPR binding assays .

- Knockout models : Use CRISPR-Cas9 to delete putative receptors (e.g., TLR4) in cell lines and assess loss of SGL response .

Data Interpretation & Reporting

Q. What statistical approaches are recommended for analyzing dose-dependent effects in this compound bioassays?

- Methodological Answer :

- Non-linear regression : Fit data to log(inhibitor) vs. response (variable slope) models in GraphPad Prism.

- Outlier handling : Apply Grubbs’ test (α=0.05) to exclude anomalous replicates .

- Reporting : Include 95% confidence intervals for IC/EC values and specify solvent controls in figure legends .

Q. How can researchers ensure reproducibility when publishing this compound-related findings?

- Methodological Answer :

- Deposit raw data : Upload MS/MS spectra to GNPS or MetaboLights; share NMR assignments in BioMagResBank .

- Detailed protocols : Specify centrifugation speeds (e.g., 15,000×g for 20 min) and column dimensions (e.g., 2.5 × 40 cm silica gel) .

- Negative results : Report batches with undetectable bioactivity to mitigate publication bias .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products